
N~1~-Methyl-N~2~-(1-nitroacridin-9-yl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-Methyl-N~2~-(1-nitroacridin-9-yl)ethane-1,2-diamine is a chemical compound that belongs to the class of acridine derivatives Acridines are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methyl-N~2~-(1-nitroacridin-9-yl)ethane-1,2-diamine typically involves the nitration of acridine derivatives followed by the introduction of the ethane-1,2-diamine moiety. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The subsequent step involves the reaction of the nitrated acridine with N-methyl ethane-1,2-diamine under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of appropriate solvents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-Methyl-N~2~-(1-nitroacridin-9-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the acridine ring.
Aplicaciones Científicas De Investigación
N~1~-Methyl-N~2~-(1-nitroacridin-9-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mecanismo De Acción
The mechanism of action of N1-Methyl-N~2~-(1-nitroacridin-9-yl)ethane-1,2-diamine involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with DNA, leading to potential antimicrobial and anticancer effects. The compound can also inhibit specific enzymes and disrupt cellular pathways, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Dimethylethylenediamine: Another diamine compound with different substituents.
N,N-diethylethane-1,2-diamine: Similar structure but with ethyl groups instead of methyl and nitro groups.
Ethenamine, N-methyl-1-(methylthio)-2-nitro-: Contains a nitro group but differs in the overall structure
Uniqueness
N~1~-Methyl-N~2~-(1-nitroacridin-9-yl)ethane-1,2-diamine is unique due to its specific combination of the acridine ring with a nitro group and ethane-1,2-diamine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
65989-49-3 |
|---|---|
Fórmula molecular |
C16H16N4O2 |
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
N-methyl-N'-(1-nitroacridin-9-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H16N4O2/c1-17-9-10-18-16-11-5-2-3-6-12(11)19-13-7-4-8-14(15(13)16)20(21)22/h2-8,17H,9-10H2,1H3,(H,18,19) |
Clave InChI |
KXMDFOIFUSVAIW-UHFFFAOYSA-N |
SMILES canónico |
CNCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14469145.png)
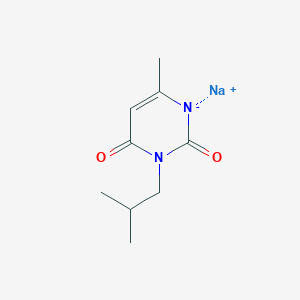

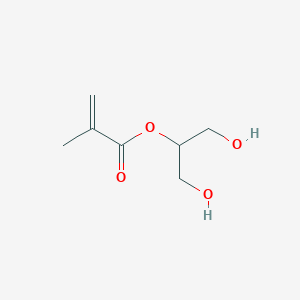
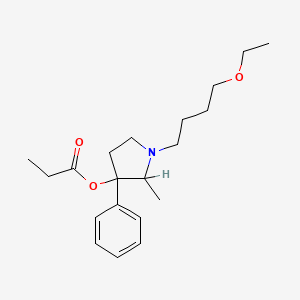


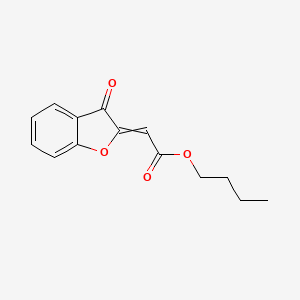
![3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile](/img/structure/B14469195.png)
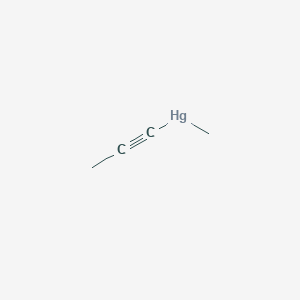
![Benzene, [(2,2-diethoxyethyl)telluro]-](/img/structure/B14469205.png)
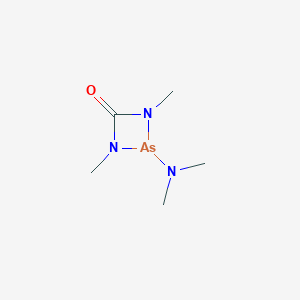

![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide](/img/structure/B14469214.png)
